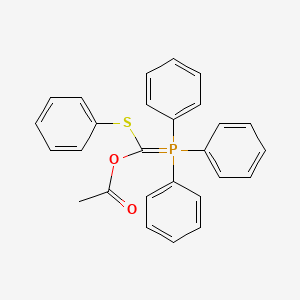![molecular formula C9H8ClFN4 B15211446 3-Chloro-5-fluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline CAS No. 922711-76-0](/img/structure/B15211446.png)
3-Chloro-5-fluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1H-1,2,3-Triazol-1-yl)methyl)-3-chloro-5-fluoroaniline is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1H-1,2,3-Triazol-1-yl)methyl)-3-chloro-5-fluoroaniline typically involves the use of click chemistry, a popular method for constructing 1,2,3-triazoles. One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods
Industrial production of triazole derivatives often involves scalable and efficient synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the production efficiency and yield of these compounds. Additionally, the use of environmentally friendly solvents and catalysts is becoming increasingly important in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-((1H-1,2,3-Triazol-1-yl)methyl)-3-chloro-5-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can be used to modify the triazole ring or other functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted triazole compounds .
Wissenschaftliche Forschungsanwendungen
2-((1H-1,2,3-Triazol-1-yl)methyl)-3-chloro-5-fluoroaniline has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be explored for similar therapeutic applications.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials
Wirkmechanismus
The mechanism of action of 2-((1H-1,2,3-Triazol-1-yl)methyl)-3-chloro-5-fluoroaniline involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, influencing their activity. This compound may inhibit or activate certain biological pathways, depending on its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazole: A basic triazole structure without additional functional groups.
1,2,4-Triazole: An isomer of 1,2,3-triazole with different nitrogen atom positions.
Fluconazole: A triazole antifungal drug with a similar triazole ring structure.
Voriconazole: Another triazole antifungal with a different substitution pattern.
Uniqueness
2-((1H-1,2,3-Triazol-1-yl)methyl)-3-chloro-5-fluoroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro and fluoro groups can enhance its reactivity and binding affinity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
922711-76-0 |
|---|---|
Molekularformel |
C9H8ClFN4 |
Molekulargewicht |
226.64 g/mol |
IUPAC-Name |
3-chloro-5-fluoro-2-(triazol-1-ylmethyl)aniline |
InChI |
InChI=1S/C9H8ClFN4/c10-8-3-6(11)4-9(12)7(8)5-15-2-1-13-14-15/h1-4H,5,12H2 |
InChI-Schlüssel |
BAIRIORLBJHMSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(N=N1)CC2=C(C=C(C=C2Cl)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3-Bromophenyl)-5-methyl-5H-pyrrolo[3,4-b]pyridin-7-amine](/img/structure/B15211370.png)
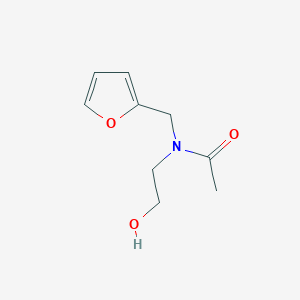
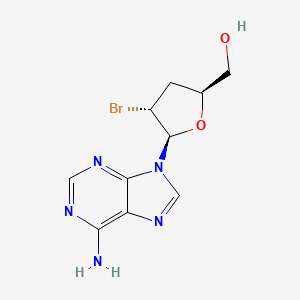
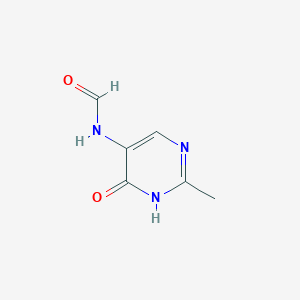
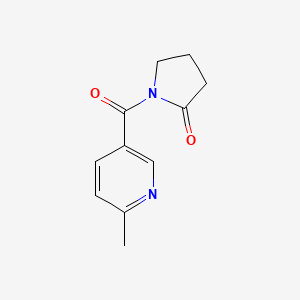
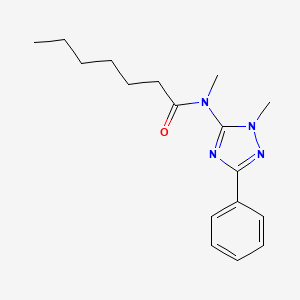
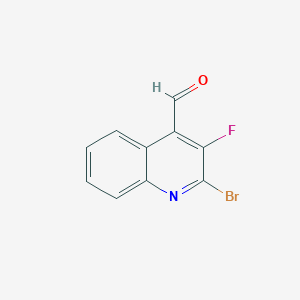
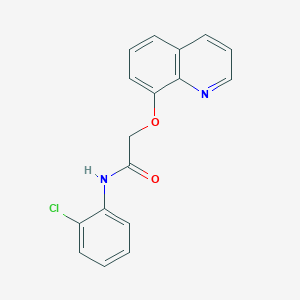
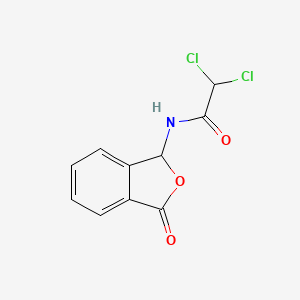
![2-(Methyl{2-[(7H-purin-6-yl)amino]ethyl}amino)ethan-1-ol](/img/structure/B15211432.png)
![1-[2-(Pyrrolidin-1-yl)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B15211454.png)

![1,5,6-Trimethyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B15211465.png)
